

# Gosogliptin: Application Notes and Experimental Protocols for Preclinical and Clinical Research

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## Compound Focus: Gosogliptin

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## Drug Profile and Mechanism of Action

**Gosogliptin** (also known as PF-00734200 or PF-734200) is a potent, selective, and orally active inhibitor of dipeptidyl peptidase-IV (DPP-4), developed for the treatment of type 2 diabetes mellitus [1] [2] [3]. Its mechanism of action involves binding competitively and reversibly to the active site of the DPP-4 enzyme, preventing the degradation of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP) [4]. By enhancing the half-life and activity of these hormones, **Gosogliptin** promotes glucose-dependent insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels without a significant risk of hypoglycemia [1] [4]. The compound has demonstrated high selectivity, being over 200-fold more selective for DPP-4 than for other related enzymes like DPP-8, DPP-9, and fibroblast activation protein [5].

## Summary of Dosing Regimens in Scientific Studies

The table below summarizes the quantitative dosing data for **Gosogliptin** identified in the available literature. Please be aware that a comprehensive dosing schedule for all clinical phases is not available in the current search results.

Table 1: **Gosogliptin** Dosing in Preclinical and Clinical Studies

Study Type / Model	Dose	Route & Frequency	Key Findings	Source
Preclinical PK (Rat)	5 mg/kg	Single Oral Dose	Mean recovery of radioactivity: 66.0% in feces, 30.8% in urine.	[1] [5]
Preclinical PK (Dog)	5 mg/kg	Single Oral Dose	Used for metabolism and excretion studies.	[1] [5]
Phase 1 (Human)	20 mg	Single Oral Dose	Used for metabolism, excretion, and pharmacokinetic analysis.	[1] [5]
Phase 3 (Human)	Not specified	Oral (Monotherapy)	12-week monotherapy period.	[6]
Phase 3 (Human)	Not specified	Oral + Metformin	24-week combination therapy period.	[6]

## Detailed Experimental Protocols

This section outlines specific methodologies that have been employed in **Gosogliptin** research, which can serve as a reference for designing related experiments.

### Protocol for Pharmacokinetics and Excretion Studies

This protocol is based on studies conducted in Sprague-Dawley (SD) rats, beagle dogs, and humans [1] [5].

- **Objective:** To characterize the metabolism, excretion, and pharmacokinetics of **Gosogliptin**.
- **Test System:** SD rats, beagle dogs, and human subjects.
- **Dosing:**
  - **Animals:** A single oral dose of 5 mg/kg of [<sup>14</sup>C]-labeled **Gosogliptin**.
  - **Humans:** A single oral dose of 20 mg of [<sup>14</sup>C]-labeled **Gosogliptin**.
- **Sample Collection:**

- Collect urine, feces, and (for animals) cage wash fluids at predetermined intervals for up to 168 hours (7 days) post-dose.
- In bile duct-cannulated rats, bile should also be collected.
- **Data Analysis:**
  - Measure the total radioactivity in each sample to determine the cumulative excretion of the drug and its metabolites.
  - Calculate key pharmacokinetic parameters, including terminal half-life and systemic exposure (AUC).

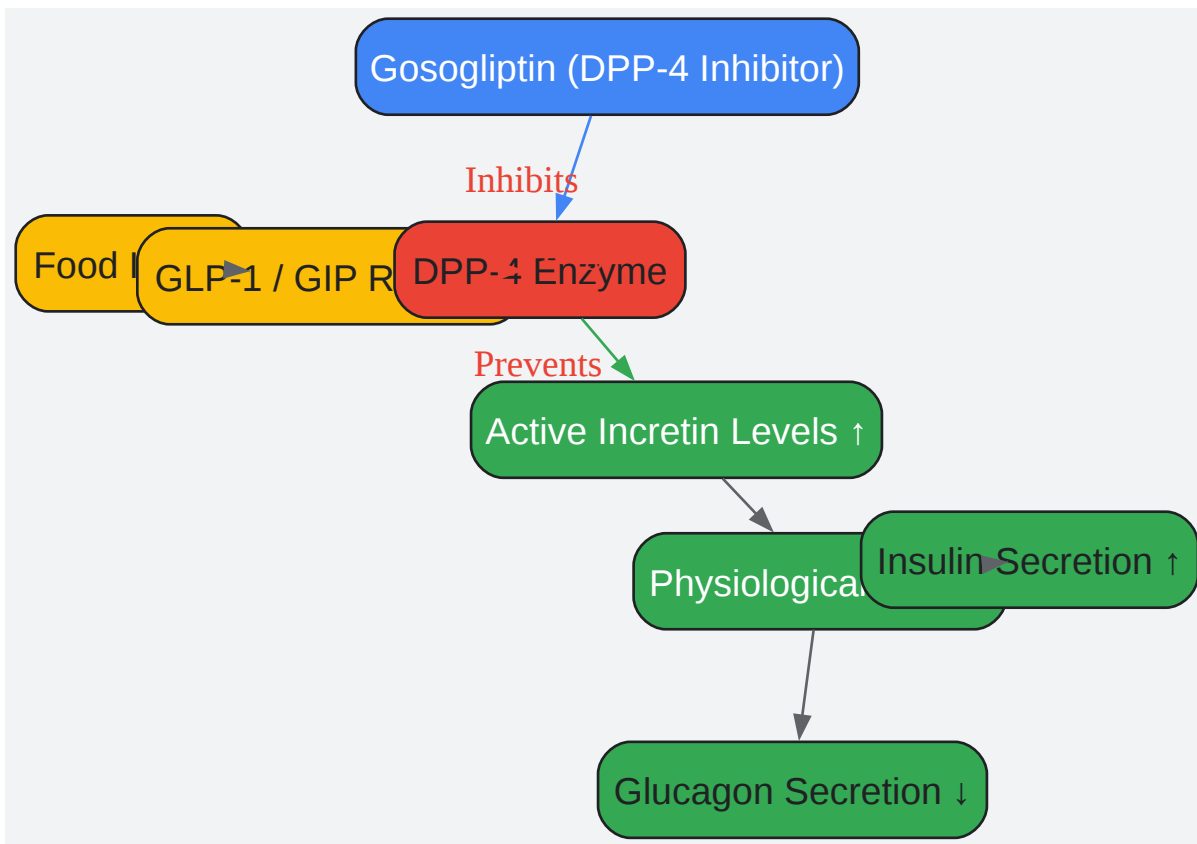
## Protocol for Phase 3 Clinical Efficacy and Safety Trial

This protocol is derived from a completed Phase 3 study comparing **Gosogliptin** to Vildagliptin [6].

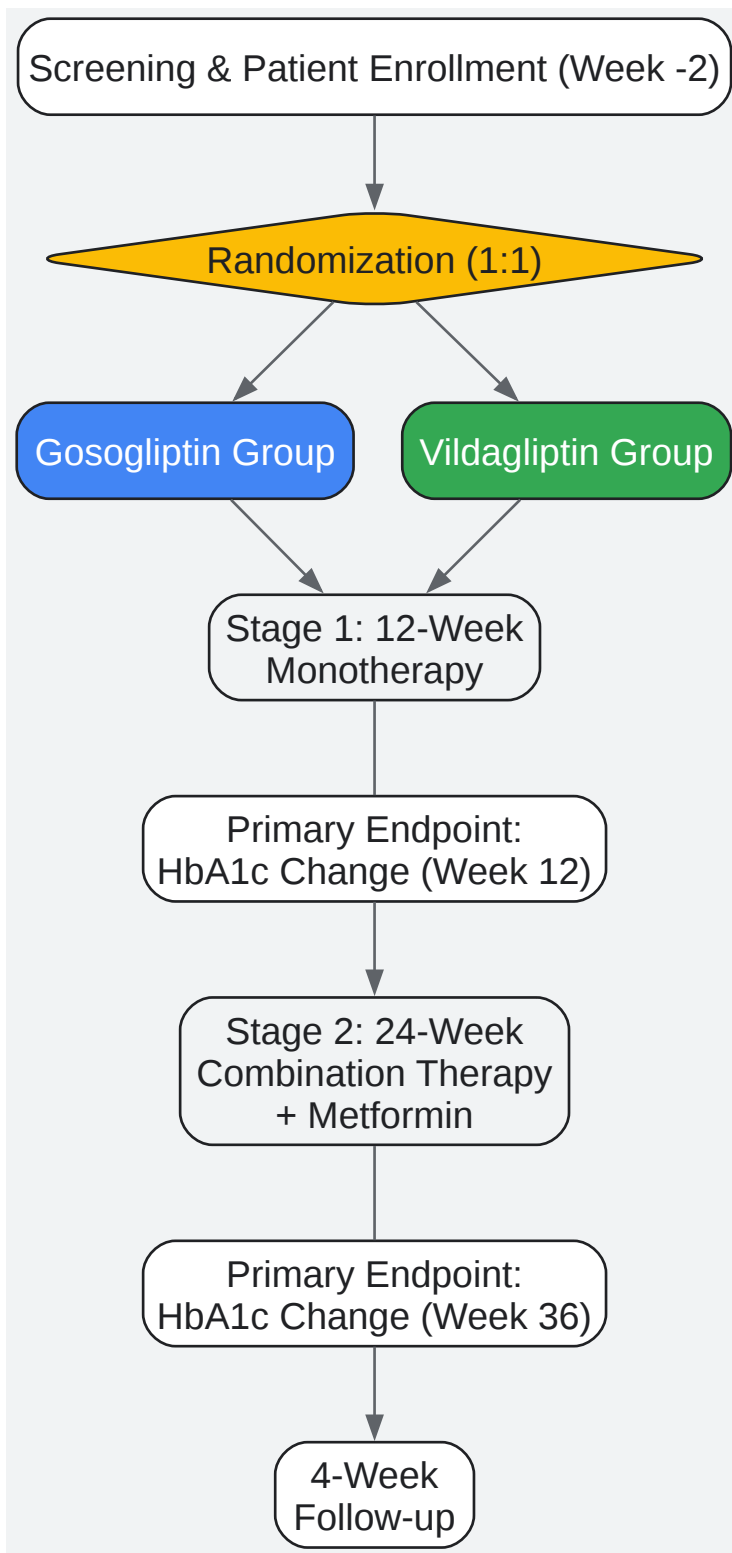
- **Objective:** To evaluate the efficacy and safety of **Gosogliptin** as monotherapy and in combination with metformin.
- **Study Design:** A randomized, open-label, active-controlled, parallel-group trial.
- **Patient Population:** Drug-naive patients aged 18-78 with type 2 diabetes (HbA1c 7.5 - 11.0%).
- **Intervention:**
  - **Stage 1 (Weeks 1-12):** Monotherapy. Patients are randomized to receive either **Gosogliptin** or Vildagliptin.
  - **Stage 2 (Weeks 13-36):** Combination therapy. Patients in both groups add metformin to their regimen.
- **Primary Endpoint:** Change in glycosylated hemoglobin (HbA1c) from baseline to Week 12 and Week 36.
- **Secondary Endpoints:** Changes in fasting plasma glucose, fasting insulin, safety assessments (adverse events, hypoglycemia, etc.).

## Visual Experimental Workflows

The following diagrams illustrate the core concepts and experimental designs using Graphviz.



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## Research Status and Conclusion

**Gosogliptin** was initially discovered and developed by Pfizer, progressing through Phase 1 and Phase 2 clinical trials [2] [3]. The development rights were subsequently licensed to SatRx, which continued clinical development. A Phase 3 trial has been completed, and the drug is approved for the treatment of type 2 diabetes in Russia under the trade name **Saterex** [3].

In summary, **Gosogliptin** is a well-characterized DPP-4 inhibitor with a established mechanism of action. While specific dosage details from its late-stage clinical trials are not fully available in the public domain, the provided preclinical and clinical protocols, along with its known efficacy and safety profile from completed studies, position it as a validated candidate for further research and development in diabetes therapeutics.

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